1-Methyl-1-propylpiperidinium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-propylpiperidinium triflate is an organic salt with the molecular formula C10H20F3NO3S and a molecular weight of 291.33 g/mol . It is also known as 1-Methyl-1-propylpiperidinium trifluoromethanesulfonate. This compound is commonly used in various scientific and industrial applications due to its unique properties.
Preparation Methods
1-Methyl-1-propylpiperidinium triflate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpiperidine with propyl bromide to form 1-methyl-1-propylpiperidinium bromide. This intermediate is then reacted with trifluoromethanesulfonic acid to yield this compound . The reaction conditions typically involve the use of an organic solvent such as acetonitrile and a temperature range of 0-25°C.
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-Methyl-1-propylpiperidinium triflate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the triflate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include nucleophiles such as halides, amines, and thiols. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1-propylpiperidinium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions, including organic synthesis and catalysis.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Methyl-1-propylpiperidinium triflate involves its ability to interact with various molecular targets. The triflate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the piperidinium cation can interact with anionic species, forming stable complexes that can be used in catalysis and other applications .
Comparison with Similar Compounds
1-Methyl-1-propylpiperidinium triflate can be compared with other similar compounds, such as:
- 1-Methyl-1-propylpiperidinium bromide
- 1-Methyl-1-propylpiperidinium chloride
- 1-Methyl-1-propylpiperidinium iodide
- 1-Methyl-1-propylpiperidinium tetrafluoroborate
- 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide
These compounds share similar structural features but differ in their anionic components, which can influence their chemical properties and applications. For example, this compound is unique in its ability to act as a strong leaving group in substitution reactions, making it particularly useful in organic synthesis.
Properties
IUPAC Name |
1-methyl-1-propylpiperidin-1-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.CHF3O3S/c1-3-7-10(2)8-5-4-6-9-10;2-1(3,4)8(5,6)7/h3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZHLHGXHYMCOC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.